

An In-depth Technical Guide to the Spectroscopic Data of Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenoxaprop-P*

Cat. No.: *B040489*

[Get Quote](#)

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Fenoxaprop-P-ethyl**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with this compound. This guide includes detailed spectroscopic data, experimental protocols for data acquisition, and a workflow diagram for the analytical determination of **Fenoxaprop-P-ethyl**.

Chemical Information

- IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[1]
- Molecular Formula: C₁₈H₁₆ClNO₅[1][2]
- Molecular Weight: 361.8 g/mol [1][2]
- CAS Number: 71283-80-2[2][3]

Fenoxaprop-P-ethyl is the R-isomer of the herbicide fenoxaprop-ethyl and is known for its post-emergence activity against annual and perennial grass weeds.[4] It functions by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis.[4]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for **Fenoxaprop-P-ethyl** in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented below is for fenoxaprop-ethyl, the racemic mixture, as it is readily available and representative for the P-ethyl enantiomer.

Table 1: ^1H NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.43	m	Aromatic CH
7.39	m	Aromatic CH
7.33	m	Aromatic CH
7.30	m	Aromatic CH
7.25	m	Aromatic CH
6.96	m	Aromatic CH
6.94	m	Aromatic CH
4.72	q	O-CH(CH ₃)
4.23	q	O-CH ₂ (CH ₃)
1.63	d	O-CH(CH ₃)
1.27	t	O-CH ₂ (CH ₃)

Solvent: CDCl₃, Frequency:
400 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift (δ) ppm	Assignment
171.86	C=O (ester)
162.83	Aromatic C-O
155.89	Aromatic C-O
148.49	Aromatic C
146.86	Aromatic C
139.56	Aromatic C-Cl
128.81	Aromatic CH
125.06	Aromatic CH
121.19	Aromatic CH
119.21	Aromatic CH
116.36	Aromatic CH
110.67	Aromatic CH
73.31	O-CH(CH ₃)
61.43	O-CH ₂ (CH ₃)
18.56	O-CH(CH ₃)
14.15	O-CH ₂ (CH ₃)

Solvent: CDCl₃, Frequency: 100.40 MHz[[1](#)]

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Table 3: LC-MS/MS Data for **Fenoxaprop-P-ethyl**

Precursor Ion [M+H] ⁺ (m/z)	Collision Energy	Major Fragment Ions (m/z)	Relative Intensity
362.079	15% (nominal)	288.0423	64
362.0787	HCD (NCE 20-30- 40%)	288.04211	100
362.07883	49.89		
121.06509	13.12		
119.04947	12.86		
244.05225	10.60		

Ionization Mode: ESI+

[\[1\]](#)[\[2\]](#)

Table 4: GC-MS Data for Fenoxaprop-ethyl

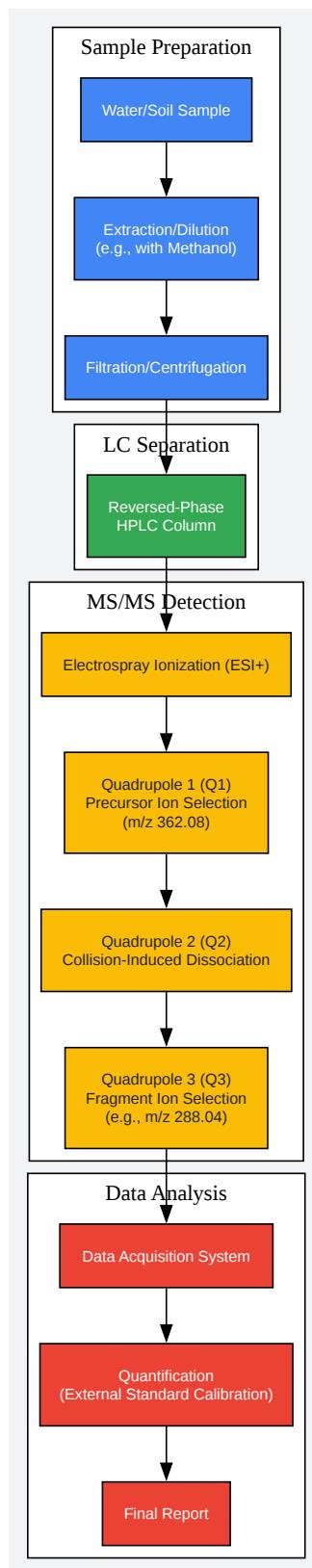
Major Fragment Ions (m/z)
361
290
288
247

Source: NIST Mass Spectrometry Data Center[\[1\]](#)

Experimental Protocols

This section details the methodologies for acquiring NMR and mass spectrometry data for **Fenoxaprop-P-ethyl**.

A general protocol for acquiring NMR spectra of small molecules like **Fenoxaprop-P-ethyl** is as follows:


- Sample Preparation: Dissolve approximately 5-10 mg of the **Fenoxaprop-P-ethyl** standard in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The sample is then transferred to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically using routines like topshim.^[5]
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program (e.g., zg30 or zggpw5).^[5] Key parameters include the spectral width, number of scans, and relaxation delay.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zpgpg30). A larger number of scans is typically required for ^{13}C due to its lower natural abundance and smaller gyromagnetic ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

The following protocol is based on the Bayer Method FP-003-W11-01 for the determination of **Fenoxaprop-P-ethyl** and its metabolites in water.[6]

- Sample Preparation: Water samples are diluted with methanol before analysis.[6]
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.[6]
 - LC Column: A suitable reversed-phase column, such as a Waters XBridge C18 (3.5 μ m, 2.1x50 mm), is employed.[1]
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
- MS/MS Detection:
 - The mass spectrometer is operated in the positive electrospray ionization mode (ESI+).
 - Multiple Reaction Monitoring (MRM) is used for quantification. Two ion transitions are typically monitored for each analyte: one for quantitation (primary) and one for confirmation (secondary).[6]
- Quantification: An external standard calibration curve is prepared using analytical standards of **Fenoxaprop-P-ethyl**. The concentration in the samples is determined by comparing the peak areas to the calibration curve. The limit of quantitation (LOQ) for this method has been defined as 0.5 ng/mL.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **Fenoxaprop-P-ethyl** in environmental samples using LC-MS/MS.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Fenoxaprop-P-ethyl** by LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoxaprop-P-ethyl | C18H16ClNO5 | CID 91707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcppesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Fenoxaprop-P-ethyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040489#spectroscopic-data-of-fenoxaprop-p-ethyl-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com